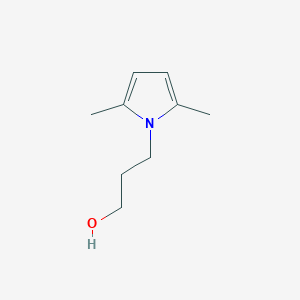

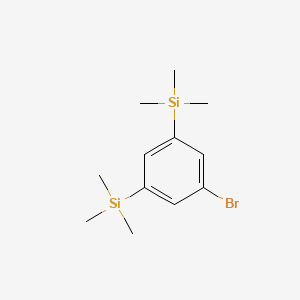

![molecular formula C11H12N2S B1281751 [2-(3-甲基苯基)-1,3-噻唑-4-基]甲胺 CAS No. 89152-85-2](/img/structure/B1281751.png)

[2-(3-甲基苯基)-1,3-噻唑-4-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

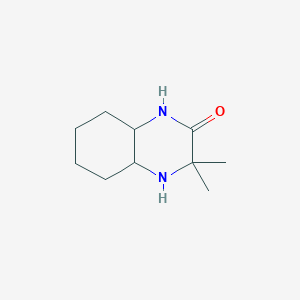

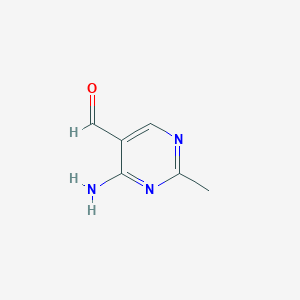

The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the introduction of various substituents into the thiazole core to modulate its biological activity. For instance, the synthesis of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazyne derivatives, which are structurally related to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, has been reported to yield good results, with the derivatives being characterized by elemental analysis and NMR studies . Similarly, the synthesis of thiazole-2-yl-(amino)methylphosphonates and phosphinates involves nucleophilic addition to thiazole-derived imines, although the thiazole-2 derivatives were found to undergo cleavage under acidic conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of various substituents influencing the overall molecular conformation and electronic distribution. For example, the X-ray structure analysis of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, revealed a slightly warped ring skeleton and variations in bond lengths that could be explained by Huckel MO theory . These structural insights are crucial for understanding the interaction of thiazole derivatives with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the hydrazine derivatives mentioned earlier were assayed for their inhibitory activity against human monoamine oxidase (hMAO), with some showing nanomolar IC50 values, indicating potent inhibitory effects . Additionally, the cleavage of thiazole-2-yl-(amino)methylphosphonates under acidic conditions suggests that the stability of such compounds can be influenced by the reaction environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its interaction with biological targets. For example, the antioxidant properties of benzimidazole derivatives with thiazole moieties were evaluated, with some compounds showing good scavenging activity for DPPH radicals . These properties are critical for the development of thiazole derivatives as therapeutic agents.

科学研究应用

单胺转运蛋白结合和单胺摄取抑制

- 研究人员开发了用于包括 3β-(4-取代苯基)-2β-[5-(取代苯基)噻唑-2-基]托烷的化合物的合成方法,与血清素和去甲肾上腺素转运蛋白相比,这些化合物对多巴胺转运蛋白显示出高亲和力。这些化合物在多巴胺摄取抑制中很有效,表明在神经学研究和治疗中具有潜在应用 (龚等人,2007).

抗菌和抗真菌活性

- 合成了 2-氨基-5-(4-甲基苯基)-重氮基-4-苯基-1, 3-噻唑的酰胺,并表现出对大肠杆菌和金黄色葡萄球菌的抗菌活性,以及对黑曲霉和米曲霉的抗真菌活性。这表明在开发新的抗菌剂方面具有潜在用途 (Prajapati & Modi, 2011).

抗癌评估

- 已合成各种 [2-(3-甲基苯基)-1,3-噻唑-4-基]甲胺的衍生物,并评估了它们对不同癌细胞系的抗癌活性,显示出作为各种癌症治疗剂的潜力 (Ravinaik 等人,2021); (Yakantham 等人,2019).

抗原生动物活性

- 具有取代甲胺侧链的噻唑衍生物对克氏锥虫和罗得西亚锥虫表现出中等活性,表明具有抗原生动物药物开发的潜力 (Verge & Roffey, 1975).

抗结核剂

- 由 2-(4-甲基苯基)乙酸、噻吩-2-羧酸和取代苯基-1,3-噻唑-2-胺合成的化合物对结核分枝杆菌 H37RV 显示出有希望的抗菌活性,表明具有作为抗结核剂的潜力 (Nagaladinne 等人,2020).

属性

IUPAC Name |

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRGOSWTMATQKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526451 |

Source

|

| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine | |

CAS RN |

89152-85-2 |

Source

|

| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

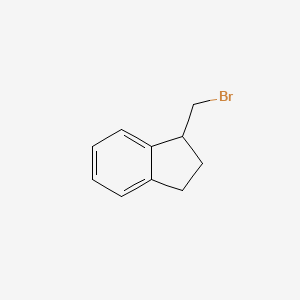

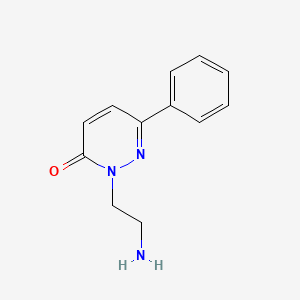

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)